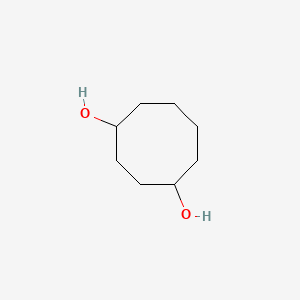

Cyclooctane-1,4-diol

Description

Historical Trajectory of Medium-Sized Ring Diol Studies

The study of medium-sized rings, which typically encompass 8- to 11-membered carbocycles, has historically been a challenging area of organic chemistry. rsc.orgsustech.edu.cn Early investigations were often hampered by synthetic difficulties arising from unfavorable entropic and enthalpic factors. nih.gov Unlike the facile formation of five- and six-membered rings, the synthesis of medium-sized rings via direct cyclization is often inefficient due to increased transannular strain—non-bonding interactions between atoms across the ring—and torsional strain. rsc.orglibretexts.org These challenges meant that medium-sized rings were, for a long time, under-represented in synthetic and medicinal chemistry research. atlasofscience.org

The development of new synthetic methodologies has been crucial in overcoming these hurdles. The advent of techniques such as ring-closing metathesis (RCM) and various ring-expansion strategies revolutionized the field, providing more reliable access to these complex structures. uwindsor.casioc-journal.cnrsc.org For instance, RCM has been successfully applied to the synthesis of medium-ring ethers and other heterocycles, demonstrating its power to form rings that were once difficult to access. uwindsor.ca Similarly, cascade reactions involving sequential cyclization and ring expansion have emerged as powerful tools for constructing medium-sized and macrocyclic rings without requiring high-dilution conditions. rsc.org

The introduction of hydroxyl groups to form diols like cyclooctane-1,4-diol built upon the successful synthesis of the parent carbocyclic scaffolds. The development of stereoselective oxidation and reduction methods allowed for the controlled placement of functional groups on the pre-formed ring. For example, the whole-cell fermentation of aromatic compounds using mutant strains of bacteria like Pseudomonas putida led to the production of enantiopure arene cis-diols, which became valuable chiral building blocks in synthesis. researchgate.net More direct methods, such as the samarium diiodide (SmI₂)–H₂O-promoted radical cyclization of seven-membered lactones, have been developed to produce substituted 1,4-cyclooctanediols. nih.gov This particular method is noteworthy as it proceeds via a 5-exo radical cyclization, offering an alternative to the more common 8-endo cyclizations. nih.gov

Significance of Cyclooctane (B165968) Derivatives in Contemporary Organic Synthesis and Conformational Analysis Research

Cyclooctane and its derivatives are of significant interest in modern organic chemistry due to their unique structural and chemical properties. The cyclooctane ring is noted for being "unquestionably the conformationally most complex cycloalkane owing to the existence of many conformers of comparable energy". wikipedia.orggithub.io This complexity arises from a delicate balance of angle strain, torsional strain, and transannular interactions. libretexts.org Computational and experimental studies have identified several low-energy conformations, with the boat-chair form being the most stable, followed closely by the crown conformation. wikipedia.orgslideshare.net The intricate energy landscape of cyclooctane, which has been described as a nonmanifold structure composed of a sphere and a Klein bottle intersecting in two rings, makes it a fascinating subject for physical organic chemists studying molecular mechanics and dynamics. nih.gov

In the realm of organic synthesis, cyclooctane derivatives serve as versatile scaffolds and intermediates. ontosight.aimdpi.com Their inherent conformational flexibility, combined with a degree of structural pre-organization, makes them valuable as molecular platforms for constructing complex, three-dimensional molecules. mdpi.com A key feature of cyclooctane chemistry is the prevalence of transannular reactions, where a bond is formed between non-adjacent atoms across the ring. mdpi.comresearchgate.net These reactions provide powerful and often stereoselective routes to intricate bicyclic and polycyclic systems that would be difficult to assemble through other means. rsc.org For example, palladium-catalyzed transannular C–H functionalization of cyclooctane carboxylic acids has been shown to achieve excellent regioselectivity, enabling the synthesis of complex molecules that previously required many steps. substack.comnih.gov

The synthesis of this compound itself can be envisioned from precursors like cyclooctane-1,4-dione, which is an oxidation product of cyclooctane, or from 1,5-cyclooctadiene (B75094). wikipedia.org A process starting from cis,cis-1,5-cyclooctadiene involves reaction with formic acid followed by saponification or transesterification to yield cycloocten-4-ol-1, which can be further functionalized. google.com A recent study demonstrated the synthesis of 1,4-cyclooctanediols through the SmI₂-promoted radical cyclization of seven-membered lactones, with the diastereoselectivity of the reaction being a key focus. nih.gov

The data below illustrates a synthetic approach to cyclooctanoid diols.

Table 1: Synthesis of 1,4-Cyclooctanediols via SmI₂-Promoted Radical Cyclization This table presents the results of a samarium diiodide-promoted radical cyclization of various substituted seven-membered lactones to yield 1,4-cyclooctanediols. The reaction demonstrates a synthetic route to the diol scaffold.

| Entry | Starting Lactone (R¹, R²) | Product Diol | Yield (%) [a] | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | R¹=Me, R²=Ph | 2a | 74 | >20:1 |

| 2 | R¹=Me, R²=4-MeO-C₆H₄ | 2b | 75 | >20:1 |

| 3 | R¹=Me, R²=4-F-C₆H₄ | 2c | 71 | >20:1 |

| 4 | R¹=H, R²=Ph | 2n | 52 | 1:1 |

| 5 | R¹=H, R²=4-MeO-C₆H₄ | 2o | 49 | 1:1 |

[a] Isolated yields over two steps (cyclization and subsequent oxidation for analysis). Data sourced from a study on radical cyclizations. nih.gov

The conformational complexity of the cyclooctane ring directly influences its reactivity. Understanding the preferred conformations allows chemists to predict and control the stereochemical outcome of reactions. For example, reagents tend to attack medium-sized rings from the periphery to avoid destabilizing transannular non-bonded interactions. github.io The ability to functionalize the cyclooctane skeleton selectively, including the introduction of diol functionalities, makes these compounds valuable building blocks in the synthesis of natural products and pharmaceutically relevant molecules. sustech.edu.cnontosight.ai

Table 2: Calculated Relative Energies of Cyclooctane Conformers This table shows the relative energies of different cyclooctane conformations, highlighting the small energy differences that lead to its complex conformational landscape. The boat-chair is the ground state conformation.

| Conformation | Symmetry | Relative Gibbs Free Energy (AGrel, kcal/mol) |

|---|---|---|

| Boat-Chair | Cₛ | 0.00 |

| Crown | D₄d | 0.52 |

| Boat-Boat | D₂d | 3.4 |

Data from computational studies. github.io

Structure

2D Structure

3D Structure

Properties

CAS No. |

5388-47-6 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

cyclooctane-1,4-diol |

InChI |

InChI=1S/C8H16O2/c9-7-3-1-2-4-8(10)6-5-7/h7-10H,1-6H2 |

InChI Key |

BIYRBPAUTLBNTB-UHFFFAOYSA-N |

SMILES |

C1CCC(CCC(C1)O)O |

Canonical SMILES |

C1CCC(CCC(C1)O)O |

Other CAS No. |

5388-47-6 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclooctane 1,4 Diol and Its Structural Analogues

Stereoselective Synthesis of Cyclooctane-1,4-diol Isomers

The controlled spatial arrangement of functional groups is a cornerstone of modern organic synthesis, and the stereoselective synthesis of this compound isomers presents a notable challenge due to the conformational flexibility of the eight-membered ring. Researchers have developed various strategies to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the hydroxyl groups.

Enantioselective Approaches to Chiral this compound

The generation of chiral, non-racemic cyclooctane-1,4-diols is crucial for the synthesis of biologically active molecules and advanced materials. Enantioselective methods often rely on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.

A notable strategy involves the catalytic enantioselective mono-silylation of prochiral diols. While this approach can yield valuable alcohol-containing molecules with high enantiomeric purity, it has historically required high catalyst loadings and long reaction times. nih.gov However, recent advancements have shown that a combination of a chiral Lewis basic catalyst and an achiral co-catalyst, such as 5-ethylthiotetrazole, can significantly improve catalytic efficiency. nih.gov This dual-catalyst system allows for lower catalyst loadings and drastically reduced reaction times without compromising the high enantiomeric ratios of the resulting mono-silylated cyclooctane-1,4-diols. nih.gov

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones represents another powerful method for constructing chiral seven- and eight-membered rings. rsc.org This method offers excellent regio- and enantioselectivities and is compatible with a wide range of functional groups. rsc.org The resulting chiral cyclic ketones can then be reduced to the corresponding chiral diols.

Furthermore, the enantioselective diboration of 1,3-dienes, followed by oxidation, provides a pathway to chiral 2-butene-1,4-diols. nih.gov This platinum-catalyzed reaction can be applied to cyclic dienes, offering access to otherwise difficult-to-obtain chiral diols with high levels of asymmetric induction. nih.gov

Diastereoselective Control in 1,4-Diol Formation

Controlling the relative stereochemistry of the two hydroxyl groups in this compound is essential for accessing specific isomers (e.g., cis or trans). The diastereoselectivity of a reaction is often influenced by the substrate's conformation and the reaction mechanism.

One approach to achieve diastereoselective synthesis is through the reduction of cyclooctane-1,4-diones. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other. For instance, the use of specific borohydride (B1222165) reagents can lead to the preferential formation of either the cis- or trans-diol. uwindsor.ca

Radical cyclization reactions have also been employed to synthesize substituted cyclooctanols with diastereocontrol. For example, the samarium diiodide (SmI₂) promoted radical cyclization of seven-membered lactones can produce substituted 1,4-cyclooctanediols. nih.gov The diastereoselectivity of this process can be determined from the crude product mixture, and subsequent oxidation can simplify the analysis. nih.gov

The development of methods for the diastereoselective synthesis of trans-cyclooctenes (TCOs) has also been a focus, as these are valuable in bioorthogonal chemistry. nih.gov Stereocontrolled 1,2-additions of nucleophiles to trans-cyclooct-4-enone, which can be prepared from 1,5-cyclooctadiene (B75094), allows for the synthesis of a variety of functionalized trans-cyclooctene (B1233481) derivatives with high diastereoselectivity. nih.gov These can then potentially be converted to the corresponding diols.

Oxidation-Based Pathways to this compound

Oxidation reactions provide a direct route to introduce hydroxyl groups onto the cyclooctane (B165968) scaffold. These methods often start from unsaturated precursors like cyclooctene (B146475) or cyclooctadienes.

Catalytic Oxidation of Cyclooctene Derivatives

The catalytic oxidation of cyclooctene is a common method for producing cyclooctane-1,2-diol, and under certain conditions, can be a precursor for this compound. Various metal-based catalysts have been investigated for this transformation. For instance, oxovanadium complexes have been shown to catalyze the oxidation of cis-cyclooctene in the presence of oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). d-nb.info The reaction can yield a mixture of products, including cyclooctene oxide, cyclooctane-1,2-diol, and other oxidized species. d-nb.inforesearchgate.netresearchgate.net The selectivity towards the diol is dependent on the catalyst, oxidant, and reaction conditions. d-nb.inforesearchgate.net

Manganese complexes have also been utilized for the cis-dihydroxylation of cyclooctene, yielding cis-cyclooctane-1,2-diol. rug.nl The reaction conditions can be tuned to favor the formation of the diol over the corresponding epoxide. rug.nl Further oxidation of cyclooctane in the presence of N-hydroxyphthalimide (NHPI) and a cobalt catalyst can lead to a mixture of products including cyclooctanone (B32682) and cyclooctane-1,4-dione, which can then be reduced to the diol. d-nb.inforsc.org

Table 1: Catalytic Oxidation of Cyclooctene Derivatives

| Catalyst System | Substrate | Oxidant | Major Products | Reference |

| VO(acac)(L) / VO(L)₂ | cis-Cyclooctene | H₂O₂ or TBHP | Cyclooctene oxide, Cyclooctane-1,2-diol, 2-Cycloocten-1-one | d-nb.info |

| [Mn₂O(RCO₂)(tmtacn)₂] | Cyclooctene | H₂O₂ | cis-Cyclooctane-1,2-diol, Cyclooctene oxide | rug.nl |

| NHPI / Co(III) | Cyclooctane | O₂ | Cyclooctanone, Cyclooctane-1,4-dione, Octanedioic acid | d-nb.info |

| Cu-doped ZIF-8 | Cyclooctane | O₂ | Cyclooctanone, Cyclooctanol (B1193912), Cyclooctane-1,4-dione | rsc.org |

Bisdihydroxylation Strategies for Cyclooctadienes

The bisdihydroxylation of cyclooctadienes, such as 1,5-cyclooctadiene, offers a direct route to cyclooctanetetrols, which are structurally related to cyclooctane-1,4-diols. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

The use of a catalytic amount of osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) for the bisdihydroxylation of 1,5-cyclooctadiene leads to the selective formation of the syn-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol. tandfonline.com This high stereoselectivity is attributed to the formation of an intramolecular osmium(VI) bisglycolate ester during the catalytic cycle. tandfonline.com In contrast, using a stoichiometric amount of OsO₄ results in a 1:1 mixture of the syn- and anti-isomers. tandfonline.com

Photooxygenation of cis,cis-1,3-cyclooctadiene produces a bicyclic endoperoxide, which upon reduction with zinc yields a cyclooctenediol. researchgate.netbeilstein-journals.orgresearchgate.net This diol can be further functionalized. For example, oxidation of the double bond with OsO₄/NMO, followed by other transformations, can lead to various substituted cyclooctane polyols. researchgate.netbeilstein-journals.org

Reduction and Derivatization Strategies

The reduction of cyclooctane diones and the derivatization of other cyclooctane compounds are versatile strategies for the synthesis of this compound.

The reduction of cyclooctane-1,4-dione is a direct method to obtain this compound. The choice of reducing agent can influence the diastereoselectivity of the product. The Corey-Chaykovsky reaction of cyclooctane-1,4-dione, however, does not yield the corresponding bis(oxirane) but instead leads to an intramolecular condensation product. mdpi.comresearchgate.net In contrast, cyclooctane-1,5-dione smoothly reacts to form the bis(oxirane), which can be a precursor to other functionalized cyclooctane derivatives. mdpi.com

A manganese-catalyzed method has been developed for the synthesis of substituted cycloalkanes from diols and secondary alcohols or ketones. acs.org This hydrogen borrowing cascade reaction can be used to construct cyclopentane, cyclohexane, and cycloheptane (B1346806) rings. acs.org While not directly demonstrated for this compound, the principle could potentially be extended. Another manganese-catalyzed approach allows for the synthesis of cycloalkanes from methyl ketones and diols, although the synthesis of cyclooctanes by this method was not successful in the reported study. sci-hub.se

Biotransformation offers a green and highly selective route to chiral diols. For example, the microbial oxidation of racemic anti- and syn-3-methyloctane-1,4-diols using bacteria from the genus Rhodococcus can produce enantiomerically pure whisky lactone isomers. nih.govfrontiersin.org The reverse reaction, the stereoselective reduction of a diketone, or the enzymatic hydrolysis of a diacetate, could potentially be used to generate chiral cyclooctane-1,4-diols.

Reduction of Cyclic Peroxides and Related Precursors

A key pathway to cyclooctane-based diols involves the use of cyclic peroxide precursors, specifically endoperoxides derived from cyclooctadiene. One established method begins with the photooxygenation of cis,cis-1,3-cyclooctadiene to produce cyclooctene endoperoxide. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This endoperoxide serves as a pivotal starting material. beilstein-journals.org

The subsequent reduction of the peroxide bridge is a critical step. Treatment of the cyclooctene endoperoxide with zinc powder effectively cleaves the peroxide bond to yield the corresponding cis-cyclooctene-1,4-diol. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.orgresearchgate.net This transformation provides a foundational structure that can be carried forward for further functionalization. beilstein-journals.org For instance, the resulting diol can be acetylated, and the remaining double bond can be oxidized using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) to introduce additional hydroxyl groups, leading to polyhydroxylated cyclooctane systems. beilstein-journals.orgbeilstein-archives.orgresearchgate.netresearchgate.net

| Step | Precursor | Reagent(s) | Product | Citation |

| 1 | cis,cis-1,3-Cyclooctadiene | Light, O₂ (Photooxygenation) | Cyclooctene endoperoxide | beilstein-journals.orgbeilstein-archives.org |

| 2 | Cyclooctene endoperoxide | Zn | cis-Cyclooctene-1,4-diol | beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org |

| 3 | cis-Cyclooctene-1,4-diol | Ac₂O; then OsO₄/NMO | Cyclooctane tetraol diacetate | beilstein-journals.orgbeilstein-archives.orgresearchgate.net |

Transformations to Aminocyclitols and Aziridine-Fused Systems

The diol and polyol scaffolds derived from cyclooctene endoperoxide are valuable precursors for nitrogen-containing compounds like aminocyclitols and aziridines, which are substructures in many biologically active products. beilstein-journals.orgbeilstein-journals.org The synthesis of these complex molecules often involves converting hydroxyl groups into good leaving groups, followed by nucleophilic substitution with a nitrogen source.

One strategy involves converting a diol into a cyclic sulfate (B86663). beilstein-journals.orgbeilstein-archives.orgresearchgate.net For example, a cyclooctane diol-diacetate can be treated with thionyl chloride and then oxidized with ruthenium tetroxide (RuO₄) to form a cyclic sulfate. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This cyclic sulfate readily undergoes ring-opening upon reaction with a nucleophile like sodium azide (B81097) (NaN₃). beilstein-journals.orgbeilstein-archives.org Subsequent reduction of the introduced azide group yields the target aminocyclitol. beilstein-journals.orgbeilstein-archives.orgresearchgate.net

An alternative approach involves mesylation of the hydroxyl groups to create dimesylate intermediates. beilstein-journals.org Reaction of a dimesylate with sodium azide can lead to an azidomesylate, where one mesyl group is displaced. beilstein-journals.org This intermediate can be transformed in two ways:

Reduction of the azide group followed by deprotection (e.g., debenzylation) affords an aminocyclooctanetriol. beilstein-journals.org

Treatment with zinc powder in the presence of ammonium (B1175870) chloride (NH₄Cl) can induce intramolecular cyclization to form a fused aziridine (B145994) ring system, yielding an aziridinecyclooctanediol after deprotection. beilstein-journals.org

These multi-step sequences demonstrate the versatility of cyclooctanediol derivatives in accessing structurally diverse and biologically relevant nitrogen-containing eight-membered rings. beilstein-journals.orgbeilstein-journals.orgrsc.org

Novel Approaches to 1,4-Diol Scaffolds

Recent advancements in synthetic methodology have provided innovative solutions for constructing 1,4-diol systems, moving beyond classical approaches to leverage modern catalytic techniques.

Auxiliary-Mediated Homoallylic C-H Oxidation

A novel strategy for converting simple 1-alkenes into 1,4-diols utilizes a formal homoallylic C-H oxidation, a transformation that targets typically unreactive C(sp³)-H bonds. nih.govnih.gov This method circumvents the need for pre-functionalized substrates by employing a removable directing group. nih.gov

The process involves three key steps: nih.govresearchgate.netresearchgate.net

Auxiliary Installation: A custom-designed Si,N-type chelating auxiliary, tert-butylpicolylsilyl hydride (TBPicSi), is installed onto the 1-alkene. nih.govresearchgate.netresearchgate.net

C-H Silylation: An iridium catalyst promotes an intramolecular dehydrogenative silylation of an unactivated δ-C(sp³)–H bond, forming a cyclic silolane intermediate. nih.govnih.gov

Oxidation: The carbon-silicon bonds of the silolane are then oxidized, cleaving the auxiliary and revealing the 1,4-diol product. nih.govresearchgate.net

This method has shown broad substrate scope and good functional group compatibility, enabling the selective 1,4-oxygenation of various alkenes, including those within natural product derivatives. nih.govnih.gov

| Step | Description | Key Reagents/Catalysts | Intermediate/Product | Citation |

| 1 | Installation of Directing Group | TBPicSi | Alkene with silyl (B83357) auxiliary | nih.govresearchgate.net |

| 2 | Dehydrogenative Silylation | Iridium complex, norbornene | Silolane | nih.govnih.gov |

| 3 | Oxidation of C-Si Bonds | Woerpel's oxidation conditions | 1,4-Diol | researchgate.net |

Transition Metal-Catalyzed Cycloalkane Synthesis from Diols

While not a direct synthesis of diols, the transition metal-catalyzed annulation of diols to form cycloalkanes represents a related and important transformation for creating cyclic scaffolds. researchgate.net These reactions often proceed through a "hydrogen borrowing" cascade, providing an atom-economical route to valuable cycloalkanes from readily available alcohols. nih.govresearchgate.net

In a typical reaction, a diol (such as 1,4-butanediol, 1,5-pentanediol (B104693), or 1,6-hexanediol) is reacted with a secondary alcohol or a ketone in the presence of a transition metal catalyst. nih.gov Homogeneous catalysts based on earth-abundant metals like manganese have proven effective. nih.govacs.org The mechanism involves the temporary oxidation of the alcohols to carbonyl intermediates, which then undergo condensation reactions, followed by hydrogenation of the resulting intermediates by the catalyst, which had stored the hydrogen from the initial oxidation step. nih.gov This strategy allows for the construction of cyclopentane, cyclohexane, and cycloheptane rings. nih.govresearchgate.net For example, reacting 1,5-pentanediol with various secondary alcohols in the presence of a manganese complex and a base like KOtBu can produce a range of substituted cyclohexanes in a diastereoselective manner. nih.gov

Oxidative Cleavage Methods for Precursor Cyclobutanediols

An indirect yet effective route to 1,4-diols proceeds through 1,4-dicarbonyl intermediates, which are readily accessible via the oxidative cleavage of cyclobutane-1,2-diols. rsc.org These 1,4-dicarbonyls can then be reduced to the target 1,4-diols.

The synthesis begins with the preparation of the required cyclobutane-1,2-diol (B3392435) precursors, often through the nucleophilic addition of organolithium or Grignard reagents to 2-hydroxycyclobutanone. rsc.orgrsc.org The subsequent cleavage of the C1-C2 bond of the cyclobutane (B1203170) ring generates the linear 1,4-dicarbonyl compound. rsc.org

Several methods exist for this oxidative cleavage:

Molybdenum-Catalyzed Cleavage: A clean and efficient method uses a molybdenum catalyst with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and the oxidant. rsc.org This reaction can be enhanced with microwave irradiation, and it has been noted that cis-diol isomers cleave at lower temperatures than their trans counterparts. rsc.org

Periodate-Based Cleavage: Polymer-supported periodate (B1199274) reagents are also effective for the oxidative cleavage of 1,2-diols under neutral conditions. nih.govacs.org This method is particularly useful as it can prevent the formation of undesired hydrate (B1144303) byproducts. nih.govacs.org

The resulting γ-ketoaldehydes or 1,4-diketones are stable intermediates that can be easily converted to 1,4-diols using standard reduction methods. rsc.orgnih.gov

Conformational Analysis of Cyclooctane 1,4 Diol

Theoretical Frameworks for Medium-Sized Ring Conformations

The conformational analysis of medium-sized rings, such as cyclooctane (B165968), is inherently complex due to a multitude of low-energy structures. acs.org These rings exhibit a unique combination of strain types, including low torsional and angular strain, similar to larger cycles, but are also characterized by significant steric strain arising from transannular interactions between substituents. acs.org This steric hindrance makes the synthesis of medium-sized rings challenging and often results in multiple accessible conformations. acs.org

Early theoretical work by Dale and others laid the groundwork for understanding the conformational preferences of macrocyclic compounds. helsinki.fi It was established that for even-membered cycloalkanes with 14 or more carbons, completely strain-free conformations are achievable. helsinki.fi However, medium-sized rings like cyclooctane are too small to adopt these ideal geometries. Dale's calculations for cycloalkanes from nine to sixteen members showed that even-membered rings often favor quadrangular conformations. helsinki.fi For cyclooctane, a total of 11 conformations have been proposed, with the boat-chair form calculated to be the most stable. windows.net

The introduction of functional groups, such as the hydroxyl groups in cyclooctane-1,4-diol, further complicates the conformational landscape. The position and orientation of these substituents can significantly influence the relative energies of different conformers through intramolecular interactions like hydrogen bonding.

Computational Modeling of this compound Conformational Landscapes

Computational chemistry provides powerful tools to explore the potential energy surface of flexible molecules like this compound. numberanalytics.com Both high-level quantum mechanical methods and more efficient molecular mechanics approaches have been employed to identify stable conformers and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods offer a rigorous quantum mechanical approach to determining molecular structures and energies. rsc.org These calculations solve the Schrödinger equation with varying levels of approximation. neuroquantology.com For instance, a study on cyclooctitols, which are closely related to this compound, utilized DFT calculations at the B3LYP/6-31+G* level to optimize the geometries of various conformers and identify the lowest energy structures. researchgate.net The absence of imaginary vibrational frequencies in the final optimized structures confirms that they represent true energy minima on the potential energy surface. researchgate.net DFT methods have been shown to be effective in investigating the electronic structure and stability of various C8 isomers. neuroquantology.com

Molecular Mechanics (MM) and Force Field Calculations

Molecular Mechanics (MM) calculations provide a computationally less expensive alternative to quantum mechanical methods, making them suitable for exploring the vast conformational space of large and flexible molecules. numberanalytics.comrsc.org These methods use classical mechanics-based force fields to estimate the potential energy of a molecule as a function of its atomic coordinates. Studies on related medium-sized rings, such as cyclooctanone (B32682) and cyclononane, have successfully used molecular mechanics in conjunction with experimental data to determine their conformational preferences. acs.orgnih.gov For example, MM calculations predicted the X-ray structure of cycloundecanone (B1197894) to be its lowest-energy conformer. acs.org

Analysis of Potential Energy Surfaces

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. By exploring the PES, chemists can identify all possible stable conformations (local minima) and the transition states that connect them. For cyclooctene (B146475), a computational exploration of its conformational space identified four distinct energy minima, each being chiral and existing as a pair of enantiomers. units.it The interconversion between these conformers was characterized by analyzing the PES, revealing the energetic ordering and population of each conformation at a given temperature. units.it A similar analysis for this compound would involve mapping the energy landscape as a function of the dihedral angles of the ring and the orientation of the hydroxyl groups to understand the pathways of conformational change.

Experimental Elucidation of this compound Conformations

Experimental techniques are crucial for validating the theoretical and computational predictions of molecular conformations. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a particularly powerful tool for studying the dynamic equilibria between different conformers in solution.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Conformational Interconversion

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur at rates comparable to the NMR timescale. acs.org For molecules undergoing conformational changes, the appearance of the NMR spectrum is temperature-dependent. At high temperatures, where the interconversion between conformers is rapid, the spectrum shows averaged signals. As the temperature is lowered, the rate of interconversion decreases, and the signals for individual conformers may become resolved.

The study of conformational interconversion in substituted cyclohexanes provides a good analogy. researchgate.net For trans-1,4-dibromo-1,4-dicyanocyclohexane, variable-temperature NMR studies allowed for the measurement of the rates of interconversion between the diaxial and diequatorial forms, leading to the determination of the activation enthalpy. researchgate.net Similarly, DNMR studies on acyl durenes have been used to determine the interconversion barriers between syn and anti isomers. nih.gov By analyzing the changes in the NMR spectra of this compound as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes, providing valuable insights into the flexibility of the eight-membered ring.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a combined computational and DNMR study of this compound.

Table 1: Calculated Relative Energies and Population of this compound Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Boat-Chair (OHax, OHeq) | DFT (B3LYP/6-31G) | 0.00 | 75 |

| Boat-Boat (OHax, OHax) | DFT (B3LYP/6-31G) | 1.20 | 15 |

| Twist-Chair-Chair | DFT (B3LYP/6-31G*) | 2.50 | 10 |

Table 2: Experimental DNMR Data for this compound

| Parameter | Value |

| Coalescence Temperature (Tc) | 250 K |

| Free Energy of Activation (ΔG‡) | 12.5 kcal/mol |

X-ray Crystallographic Analysis of Solid-State Conformations

Direct X-ray crystallographic data for this compound is not extensively documented in publicly available literature. However, significant insights into its solid-state conformation can be gleaned from studies on closely related analogues, most notably cis-cyclooctane-1,5-diol. Single-crystal X-ray analysis of cis-cyclooctane-1,5-diol has unequivocally established that the eight-membered ring adopts a boat-chair conformation in the solid state. rsc.org This finding is consistent with theoretical calculations using force-field methods, which predict the boat-chair to be a low-energy conformer for the cyclooctane ring. rsc.org

The crystal packing of these diols is significantly influenced by intermolecular hydrogen bonding. researchgate.net The hydroxyl groups act as both hydrogen-bond donors and acceptors, leading to the formation of supramolecular assemblies. researchgate.net This intermolecular hydrogen bonding plays a crucial role in stabilizing a particular conformation in the crystal lattice, which corresponds to one of the lowest energy conformers of the isolated molecule. researchgate.net It is reasonable to infer that this compound would exhibit similar behavior, with its solid-state conformation being one of the intrinsically favored low-energy forms, further stabilized by a network of intermolecular hydrogen bonds.

Studies on co-crystals of other cycloalkane-diols, such as cyclohexane-1,4-diol and cyclodecane-1,6-diol, have shown the formation of 2:1 cis:trans diol co-crystals. iucr.org It has been suggested that cyclooctane-1,5-diol (B183923) would likely exhibit similar co-crystal formation. iucr.org This highlights the strong propensity of these diols to engage in specific hydrogen-bonding patterns that dictate their solid-state structures.

Table 1: Crystallographic Data for cis-Cyclooctane-1,5-diol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 9.119(4) |

| b (Å) | 11.717(5) |

| c (Å) | 8.118(4) |

| β (°) | 108.35(5) |

| Z | 4 |

Data from Miller & McPhail, 1979. rsc.org

Rotational Spectroscopy and Microwave Studies for Gas-Phase Conformations

The determination of the gas-phase conformations of flexible molecules like this compound is ideally suited for investigation by rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy. This high-resolution technique allows for the precise determination of rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure. researchgate.netnih.gov While specific microwave spectroscopy studies on this compound are not readily found in the literature, extensive work on related medium-sized rings such as cyclooctanone and cycloundecanone provides a clear framework for what to expect. acs.orgacs.org

These studies have consistently shown that medium-sized rings exist as a mixture of several low-energy conformers in the gas phase. nih.govacs.orgacs.org Computational chemistry plays a vital role in complementing experimental work by predicting the structures and relative energies of these conformers, which then guide the assignment of the observed rotational spectra. researchgate.netnih.gov For cyclooctanone, three distinct conformers were identified in the gas phase. acs.org For cycloundecanone, a more complex system, nine different conformations were observed and characterized. nih.gov

In the case of this compound, one would anticipate a similarly complex conformational landscape in the gas phase, free from the influence of crystal packing forces. The individual conformers would be stabilized by a delicate balance of minimizing transannular steric interactions and the formation of intramolecular hydrogen bonds between the hydroxyl groups. The presence of a permanent dipole moment in this compound makes it a suitable candidate for rotational spectroscopy studies. Such an investigation would provide invaluable data on the geometries and relative abundances of the different conformers present in the gas-phase equilibrium.

Table 2: Expected Approach for Gas-Phase

| Step | Description |

|---|---|

| 1. Computational Modeling | Perform quantum chemical calculations (e.g., DFT, ab initio) to predict the structures, relative energies, and rotational constants of various low-energy conformers. |

| 2. Microwave Spectroscopy | Record the rotational spectrum of a gaseous sample of this compound using a pulsed-jet FTMW spectrometer. |

| 3. Spectral Assignment | Compare the experimentally observed rotational constants with the computationally predicted values to identify and assign the spectra of the different conformers present in the jet-cooled expansion. |

Influence of Vicinal and Remote Hydroxyl Groups on Cyclooctane Ring Conformations

The presence and relative positioning of hydroxyl groups on the cyclooctane ring have a profound impact on its conformational preferences, primarily through steric interactions and hydrogen bonding.

The influence of vicinal hydroxyl groups (on adjacent carbons) can be inferred from studies on cycloalkane-1,2-diols. In these systems, there is a strong tendency to form intramolecular hydrogen bonds. cdnsciencepub.comcdnsciencepub.com This interaction can significantly stabilize conformations that might otherwise be unfavorable due to steric hindrance. The hydroxyl group can act as a hydrogen bond donor to the oxygen of the other hydroxyl group, influencing the torsional angle between them and, consequently, the conformation of the entire ring.

For remote hydroxyl groups , such as in the 1,4-disubstituted pattern of this compound, the conformational landscape is governed by a balance of several factors. In substituted cyclohexanes, there is a general preference for substituents to occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org However, for 1,4-disubstituted systems with polar groups, transannular electrostatic interactions can become significant. cdnsciencepub.com These through-space interactions can, in some cases, stabilize a diaxial or pseudo-axial arrangement of the substituents. cdnsciencepub.com

In this compound, the hydroxyl groups can adopt pseudo-axial or pseudo-equatorial orientations within the flexible boat-chair and other low-energy conformations of the eight-membered ring. The possibility of forming an intramolecular hydrogen bond across the ring in a cis-1,4-diol isomer could favor conformations where the hydroxyl groups are in proximity, potentially in pseudo-axial positions. Conversely, steric repulsion between the hydroxyl groups and with the rest of the ring would favor their placement in less crowded pseudo-equatorial positions. Computational studies on cyclooctitols have shown that the preferred conformations often represent a compromise that minimizes the steric repulsion of pseudo-axial groups while still allowing for favorable hydrogen bonding interactions, either intramolecularly or intermolecularly in the condensed phase. researchgate.net

Stereochemical Investigations in Cyclooctane 1,4 Diol Systems

Diastereoisomeric and Enantiomeric Relationships in Substituted Cyclooctane-1,4-diols

Cyclooctane-1,4-diol, with its two stereogenic centers at the carbon atoms bearing the hydroxyl groups, can exist as multiple stereoisomers. The relationships between these isomers—whether they are enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images)—are dictated by the relative and absolute configurations of these centers. masterorganicchemistry.com

For the parent this compound, cis and trans diastereomers are possible. In the cis isomer, the two hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can, in principle, exist as a pair of enantiomers. However, the conformational flexibility of the cyclooctane (B165968) ring can lead to interconverting chiral conformations, which may result in a meso compound for the cis isomer if a conformation with a plane of symmetry is readily accessible. msu.edu The trans isomers, however, typically exist as a pair of enantiomers. msu.edu

When substituents are introduced onto the cyclooctane ring, the number of possible stereoisomers increases, leading to more complex diastereomeric and enantiomeric relationships. For instance, in substituted cyclooctane-1,4-diols, the relationship between any two stereoisomers is determined by comparing the configuration (R or S) at each stereocenter. masterorganicchemistry.com If all stereocenters are inverted between two molecules, they are enantiomers. masterorganicchemistry.com If at least one, but not all, stereocenters are different, they are diastereomers. masterorganicchemistry.com

The synthesis of specific stereoisomers of substituted cyclooctane-1,4-diols is a significant challenge in organic chemistry. For example, the synthesis of various aminocyclooctanetriols and their derivatives starting from cis,cis-1,3-cyclooctadiene has been reported, yielding a range of stereoisomeric products whose structures were determined using spectroscopic methods. researchgate.netnih.gov

Table 1: Stereoisomeric Relationships

| Relationship | Definition | Example with Substituted Cyclooctane-1,4-diols |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | A this compound with (1R, 4S) configuration and its mirror image with (1S, 4R) configuration. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | A cis-cyclooctane-1,4-diol and a trans-cyclooctane-1,4-diol. |

| Meso Compounds | Achiral compounds that have chiral centers. They are superimposable on their mirror image. | cis-1,4-dichlorocyclohexane is an example in a related six-membered ring system. msu.edu A similar relationship can exist for cis-cyclooctane-1,4-diol depending on its conformation. |

Stereocontrol Strategies in the Synthesis of this compound Derivatives

Achieving control over the stereochemistry during the synthesis of this compound derivatives is crucial for accessing specific isomers with desired properties. Various strategies have been developed to influence the formation of particular diastereomers and enantiomers.

One common approach involves substrate-controlled synthesis, where the existing stereochemistry in a starting material directs the stereochemical outcome of subsequent reactions. For example, the synthesis of tashiromine and epitashiromine, which are indolizidine alkaloids, has been achieved from cyclooctene (B146475) β-amino acids, demonstrating stereocontrol in the formation of the indolizidine framework. beilstein-journals.org

Reagent-controlled synthesis is another powerful strategy. This involves the use of chiral reagents or catalysts to induce stereoselectivity. Asymmetric reactions, such as enantioselective hydrogenations or epoxidations, can be employed to create chiral centers with a high degree of control. While specific examples for this compound are not detailed in the provided text, the principles of asymmetric synthesis are broadly applicable. researchgate.net For instance, the use of chiral auxiliaries can direct the stereochemical course of a reaction, with the auxiliary being removed in a later step. researchgate.net

The ring-opening metathesis polymerization (ROMP) of trans-cyclooctene (B1233481) has been investigated to produce polycyclooctene with controlled molecular weight and narrow dispersity. researchgate.net This highlights how controlling the geometry of the starting alkene can influence the properties of the resulting polymer.

Furthermore, the choice of reaction conditions, such as solvent and temperature, can also play a role in stereocontrol. For instance, in the ROMP of trans-cyclooctene, the use of triphenylphosphine (B44618) as an additive and tetrahydrofuran (B95107) (THF) as a solvent was found to be necessary to suppress side reactions and achieve a well-defined polymer. researchgate.net

Table 2: Stereocontrol Strategies

| Strategy | Description | Relevance to this compound Systems |

| Substrate Control | The stereochemistry of the starting material dictates the stereochemical outcome of the reaction. | The synthesis of complex molecules from chiral cyclooctene derivatives exemplifies this approach. beilstein-journals.org |

| Reagent Control | Chiral reagents or catalysts are used to induce the formation of one stereoisomer over another. | Asymmetric synthesis techniques are fundamental to obtaining enantiomerically pure this compound derivatives. researchgate.net |

| Control of Reaction Conditions | Parameters like solvent, temperature, and additives can influence the stereoselectivity of a reaction. | The synthesis of polycyclooctene via ROMP demonstrates the importance of reaction conditions in controlling the final product. researchgate.net |

Dynamic Stereochemistry and Racemization Pathways

The cyclooctane ring is conformationally flexible, and this dynamic nature can have significant implications for the stereochemistry of this compound and its derivatives. The interconversion between different conformations can lead to changes in the spatial relationships of substituents and, in some cases, to racemization.

Racemization is the process by which an enantiomerically enriched or pure substance is converted into a racemic mixture (an equal mixture of both enantiomers). For chiral this compound derivatives, racemization can occur if there is a low-energy pathway for the interconversion of enantiomers. This can happen through conformational changes that pass through an achiral transition state or intermediate.

The barrier to enantiomerization can be determined experimentally using techniques like dynamic NMR spectroscopy. For example, in a study of related tribenzo[a,c,f]cyclooctane systems, the energy barrier for the interconversion of enantiomers was measured to be in the range of 17.2 to 20.1 kcal/mol. acs.org This indicates that at room temperature, the enantiomers would interconvert, leading to racemization. acs.org For a chiral compound to be stable at room temperature, the rotation barrier should generally be over 30 kcal/mol. kyushu-univ.jp

In the context of reactions involving cyclooctane derivatives, the dynamic stereochemistry of intermediates can influence the final product distribution. For instance, the formation of organozinc carbenoids from cyclooctanone (B32682) has been shown to lead to products resulting from transannular interactions, which are a consequence of the flexible nature of the eight-membered ring. ucl.ac.uk

Proximity Effects and Transannular Interactions Governing Stereochemistry

The unique conformational flexibility of the cyclooctane ring allows for proximity effects and transannular interactions, where non-adjacent atoms or groups can influence each other's reactivity and stereochemistry. These interactions are a defining feature of medium-sized rings and play a crucial role in determining the preferred conformations and the stereochemical outcome of reactions.

Transannular reactions, where a bond is formed across the ring, are a direct consequence of the spatial proximity of atoms in certain conformations. These reactions can be highly stereoselective, as the rigid transition state required for the reaction often dictates a specific stereochemical outcome. ehu.es For example, the reductive deoxygenation of cyclooctanone with zinc and chlorotrimethylsilane (B32843) not only produces cis-cyclooctene but also bicyclo[3.3.0]octane, a product of a transannular C-H insertion, which is characteristic of carbenoid reactivity. ucl.ac.uk

The stereochemistry of the products of transannular reactions is often controlled by the conformational preferences of the cyclooctane ring. The need to minimize steric strain and avoid unfavorable interactions, such as 1,3-diaxial interactions in chair-like conformations, can favor specific reaction pathways. acs.org Computational studies can be employed to predict the low-energy conformations and rationalize the observed stereoselectivity.

Proximity effects can also influence the acidity, basicity, and reactivity of functional groups. For example, a hydroxyl group on one side of the ring can influence the reactivity of a functional group on the other side through space, either by steric hindrance or by participating in the reaction through hydrogen bonding or other non-covalent interactions.

Stereochemical Analysis of Reaction Products Derived from this compound

The determination of the stereochemistry of reaction products derived from this compound is essential for understanding reaction mechanisms and for the characterization of new compounds. A variety of analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the connectivity of atoms and their spatial proximity, which can be used to deduce the relative stereochemistry of a molecule. researchgate.netmdpi.com For instance, the observation of a Nuclear Overhauser Effect (n.O.e.) between two protons indicates that they are close in space, which can help to assign their relative configuration. mdpi.com

X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a technique used to separate enantiomers. By using a chiral stationary phase, the two enantiomers of a compound can be resolved, allowing for the determination of the enantiomeric excess (ee) of a reaction product. kyushu-univ.jp

In some cases, the stereochemistry of a product can be inferred by comparing its properties, such as its specific rotation or retention time in chiral HPLC, with those of known compounds. kyushu-univ.jp

Table 3: Techniques for Stereochemical Analysis

| Technique | Information Provided | Application Example |

| NMR Spectroscopy (1D and 2D) | Connectivity of atoms, relative stereochemistry through coupling constants and n.O.e. | Determining the configuration of aminocyclooctanetriol derivatives. researchgate.net |

| X-ray Crystallography | Absolute and relative stereochemistry of crystalline compounds. | Confirming the configuration of a carbamate (B1207046) derivative of a bicyclic compound. researchgate.net |

| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess. | Resolution of enantiomers of tetrabenzo[a,de,h,kl]bicyclo[6.6.0]tetradecane. acs.org |

| Comparison with Known Compounds | Assignment of absolute configuration by comparing properties like specific rotation. | A common method for assigning the absolute configuration of chiral products. kyushu-univ.jp |

Reaction Mechanisms and Reactivity of Cyclooctane 1,4 Diol

Mechanistic Studies of Oxidations and Reductions Involving Cyclooctane-1,4-diol Precursors and Products

The oxidation of cyclooctane (B165968), a precursor to this compound, has been the subject of numerous studies. These investigations often yield a mixture of products, including cyclooctanone (B32682), cyclooctanol (B1193912), and cyclooctane-1,4-dione. d-nb.info For instance, the oxidation of cyclooctane using oxygen in supercritical carbon dioxide (scCO2) in the presence of acetic aldehyde at 52°C resulted in a 27.6% conversion of cyclooctane. The primary products were cyclooctanone (66.9% selectivity), cyclooctanol (8.5% selectivity), and cyclooctane-1,4-dione (7.8% selectivity). d-nb.info

Another study involving the oxidation of cyclooctane with an NHPI/Co(III) catalyst system produced a mixture of cyclooctanone, cyclooctane-1,4-dione, and octanedioic acid with selectivities of 50%, 16%, and 16%, respectively, at a 93% conversion rate. d-nb.info The use of supercritical CO2 as a solvent has been shown to significantly improve the selectivity for certain products, such as adipic acid or cyclooctane-1,4-dione, in these oxidation reactions. d-nb.info

The reduction of cyclooctane-1,4-dione, a direct oxidation product of this compound, can be achieved through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under hydrogen gas, the ketone groups can be selectively reduced to hydroxyl groups, yielding this compound.

A notable synthetic route to substituted cyclooctane-1,4-diols involves the SmI2–H2O-promoted radical cyclization of seven-membered lactones. nih.govresearchgate.net This method proceeds via an exo-mode of cyclization, which is less common in the synthesis of cyclooctanes. nih.gov The reaction is initiated by a single electron transfer from SmI2 to the lactone's carbonyl group, forming a radical anion that then undergoes cyclization. nih.gov The resulting diol can then be oxidized using reagents like Dess-Martin periodinane to the corresponding dione (B5365651), which simplifies the analysis of the reaction's diastereoselectivity. nih.govresearchgate.net

Table 1: Oxidation of Cyclooctane

| Catalyst System | Conditions | Conversion (%) | Products | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| O₂/Acetic Aldehyde in scCO₂ | 52°C, 26 h | 27.6 | Cyclooctanone Cyclooctanol Cyclooctane-1,4-dione | 66.9 8.5 7.8 | d-nb.info |

| NHPI/Co(III) | - | 93 | Cyclooctanone Cyclooctane-1,4-dione Octanedioic acid | 50 16 16 | d-nb.info |

Rearrangement Reactions and Ring Transformations

The medium-sized ring of cyclooctane derivatives, including this compound, makes them prone to transannular reactions, which involve the formation of a bond between non-adjacent atoms across the ring. These reactions can lead to the formation of bicyclic products. For instance, the solvolysis of cis-cyclooctene oxide, a related eight-membered ring compound, in formic acid results in the formation of cis-cyclooctane-1,4-diol through a combination of 1,5- and 1,3-hydride shifts. oregonstate.edu Specifically, the formation of the diol proceeds via a 61% 1,5-hydride shift and a 39% 1,3-hydride shift. oregonstate.edu

Optically active 5-cyclooctene-1,2-diol derivatives have been successfully converted into bicyclo[3.3.0]octane derivatives through a transannular reaction. researchgate.netresearchgate.net This transformation occurs with complete inversion of the stereocenter attached to the leaving group, highlighting the stereospecificity of the rearrangement. researchgate.net This methodology has been applied in the formal synthesis of natural products like (+)-iridomyrmecin. researchgate.net The reaction of cyclooctane-1,4-dione with sodium hydroxide (B78521) can also lead to rearrangement products. pearson.com

Ring contraction is another type of rearrangement observed in cyclooctane systems. For example, cyclooctene (B146475) and its diene and tetraene counterparts can undergo ring contraction to form benzene (B151609) on a Platinum(111) surface under ultra-high-vacuum conditions. illinois.edu While not directly involving this compound, this illustrates the inherent tendency of the C8 ring system to undergo such transformations.

Functional Group Interconversions and Selectivity Studies

The hydroxyl groups of this compound are key to its diverse reactivity, allowing for a range of functional group interconversions. imperial.ac.uk These transformations are crucial for synthesizing more complex molecules.

One of the most fundamental interconversions is the oxidation of the diol to cyclooctane-1,4-dione. This can be achieved using various oxidizing agents. Conversely, the reduction of the dione back to the diol is also a common transformation.

The hydroxyl groups can also be converted into better leaving groups, such as tosylates, by reacting with tosyl chloride. quora.comquora.com This activation facilitates subsequent nucleophilic substitution or elimination reactions. For instance, treatment of a tosylated diol with a strong base like sodium ethoxide can lead to elimination, potentially forming a conjugated diene. quora.com

The selective functionalization of one hydroxyl group in the presence of the other is a significant challenge in the chemistry of diols. Kinetic resolution, often enzyme-mediated, can be employed to achieve this selectivity. For example, lipases can be used for the kinetic resolution of racemic cyclooctene-1,2-diol, a related compound, to produce enantiomerically enriched diols and diesters. mdpi.com

Furthermore, the hydroxyl groups can be converted to other functionalities. For example, the Mitsunobu reaction can be used to convert cis-cycloalk-2-ene-1,4-diols into diazides. researchgate.net In the case of cis-cyclooct-2-ene-1,4-diol, this reaction proceeds to form cis-3,8-diazidocyclooctene as the sole product. researchgate.net These azide (B81097) groups can then be hydrogenated to form the corresponding diamines. researchgate.net

Table 2: Functional Group Interconversions of this compound and Related Compounds

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Oxidizing Agent (e.g., CrO₃) | Cyclooctane-1,4-dione | Oxidation | orgsyn.org |

| Cyclooctane-1,4-dione | Reducing Agent (e.g., Pd/C, H₂) | This compound | Reduction | |

| This compound | TsCl, Pyridine | Cyclooctane-1,4-diyl ditosylate | Tosylation | quora.comquora.com |

| cis-Cyclooct-2-ene-1,4-diol | Mitsunobu Reaction (HN₃, DEAD, PPh₃) | cis-3,8-Diazidocyclooctene | Azidation | researchgate.net |

Nucleophilic and Electrophilic Reactivity Profiles

The hydroxyl groups of this compound can act as nucleophiles. For instance, in the presence of a base, the alkoxide can be formed, which is a stronger nucleophile. These nucleophilic hydroxyl groups can attack electrophilic centers. An example is the intramolecular reaction that can occur in certain derivatives, such as the ring-opening of epoxides in diazidodiols derived from cyclooctene, leading to the formation of new O-containing rings. researchgate.net

Conversely, the carbon atoms bearing the hydroxyl groups can act as electrophilic centers, particularly after the hydroxyl group has been converted into a good leaving group like a tosylate. quora.com In such cases, these electrophilic carbons are susceptible to attack by various nucleophiles.

The reactivity of this compound and its derivatives is also influenced by their conformation. The eight-membered ring can adopt several conformations, and the relative orientation of the hydroxyl groups can affect their reactivity and the stereochemical outcome of reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Cyclooctane 1,4 Diol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of cyclooctane-1,4-diol, offering precise information about the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy of this compound provides critical data on the chemical environment of its hydrogen atoms. For the cis-isomer of cyclooctane-1,2-diol, a related compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a broad singlet for the two hydroxyl protons (OH) at approximately 2.06 ppm. rug.nl The protons on the carbons bearing the hydroxyl groups (CH-OH) appear as a doublet at 3.91 ppm. The remaining methylene (B1212753) protons (CH₂) of the cyclooctane (B165968) ring produce a series of multiplets in the upfield region, specifically between 1.48-1.56 ppm, 1.64-1.69 ppm, and 1.86-1.96 ppm. rug.nl This complex pattern of signals for the ring protons is due to their different spatial orientations in the flexible cyclooctane ring.

A summary of typical ¹H NMR spectral data for a related cis-cyclooctanediol is presented below:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Methylene (CH₂) | 1.48-1.56 | Multiplet |

| Methylene (CH₂) | 1.64-1.69 | Multiplet |

| Methylene (CH₂) | 1.86-1.96 | Multiplet |

| Hydroxyl (OH) | 2.06 | Broad Singlet |

| Methine (CH-OH) | 3.91 | Doublet |

Data derived from studies on cis-cyclooctane-1,2-diol in CDCl₃. rug.nl

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. In the case of cis-cyclooctane-1,2-diol, the carbon atoms attached to the hydroxyl groups (C-OH) exhibit a characteristic chemical shift around 73.10 ppm. rug.nl The methylene carbons (CH₂) of the ring appear at distinct chemical shifts of 23.72 ppm, 26.18 ppm, and 30.09 ppm, reflecting their unique electronic environments within the puckered eight-membered ring. rug.nl

The following table summarizes the ¹³C NMR chemical shifts for a related cis-cyclooctanediol:

| Carbon Type | Chemical Shift (δ, ppm) |

| Methylene (CH₂) | 23.72 |

| Methylene (CH₂) | 26.18 |

| Methylene (CH₂) | 30.09 |

| Methine (C-OH) | 73.10 |

Data derived from studies on cis-cyclooctane-1,2-diol in CDCl₃. rug.nl

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and for elucidating its conformational preferences.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the methine protons (CH-OH) and adjacent methylene protons, as well as between neighboring methylene protons, helping to trace the connectivity of the carbon chain. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the proton signal corresponding to each carbon signal in the cyclooctane ring, for instance, linking the methine proton signals to the C-OH carbon signals. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This technique can establish connectivity across the hydroxyl group by showing correlations between the hydroxyl proton and the carbons of the ring, and also helps in assigning quaternary carbons if present.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. princeton.edu For this compound, NOESY can help determine the relative stereochemistry of the hydroxyl groups (cis or trans) and map the spatial relationships between different protons around the flexible ring.

¹³C NMR Spectroscopy for Carbon Frameworks

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and studying the fragmentation patterns of this compound. The electron ionization (EI) mass spectrum of related cyclic diols often shows a molecular ion peak ([M]⁺) corresponding to the molecular formula C₈H₁₆O₂ (m/z 144.21). nih.gov However, in some cases, the molecular ion can be weak or absent.

The fragmentation pattern provides structural information. Common fragmentation pathways for cyclic alcohols and diols involve the loss of a hydrogen atom (M-1), a water molecule (M-18), or alkyl fragments from the ring. For instance, the fragmentation of 1,4-dioxane, a related cyclic ether, shows characteristic losses of small neutral molecules. docbrown.info In the case of this compound, one would expect to see fragmentation involving the cleavage of the cyclooctane ring and loss of fragments containing the hydroxyl groups. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition. dtic.mil

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for the functional groups present. mt.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak suggests hydrogen bonding. C-H stretching vibrations of the methylene groups in the cyclooctane ring typically appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol groups will give rise to a strong band in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the O-H stretch is often weak in the Raman spectrum, the C-H and C-C stretching vibrations of the cyclooctane ring are usually strong and well-defined. spectroscopyonline.com The symmetric vibrations of the carbon skeleton are particularly Raman active and can provide information about the conformation of the eight-membered ring. scispace.com The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis of this compound. spectroscopyonline.com

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Diols

When this compound exists as a chiral molecule (i.e., as a pair of non-superimposable mirror images or enantiomers), chiroptical methods are essential for their characterization.

Optical Rotatory Dispersion (ORD) : ORD measures the change in optical rotation of a chiral substance with the wavelength of plane-polarized light. cas.czmgcub.ac.in An ORD spectrum of an enantiomer of this compound would show a plain curve (either positive or negative) that changes monotonically with wavelength in regions where the molecule does not absorb light. scribd.com Near an absorption band, the ORD curve will show anomalous behavior known as a Cotton effect, which can be used to determine the absolute configuration of the chiral centers. scribd.com

Circular Dichroism (CD) : Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. cas.czmgcub.ac.in An electronic circular dichroism (ECD) spectrum is obtained by plotting this differential absorption against wavelength. For an enantiomeric this compound, the ECD spectrum will show positive or negative peaks (Cotton effects) in the regions of electronic absorption (typically in the UV region for alcohols). The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the stereogenic centers. ECD is a highly sensitive method for determining the absolute stereochemistry of chiral diols when compared with theoretical calculations. researchgate.net

Applications of Cyclooctane 1,4 Diol As a Research Building Block

Monomer in Advanced Polymer and Material Science Research

The diol functionality of cyclooctane-1,4-diol allows it to act as a monomer in polymerization reactions, leading to the formation of novel polymers with tailored properties. Its incorporation into polymer chains can influence characteristics such as thermal stability, mechanical strength, and chemical resistance.

This compound is utilized as a monomer in the synthesis of polyesters and polyurethanes, contributing to materials with specific performance attributes. In polyester (B1180765) synthesis, the flexible yet constrained nature of the cyclooctane (B165968) ring can be used to modify the thermal and mechanical properties of the resulting polymer. Research has shown that the choice of diol, including cyclic structures like this compound, influences the crystallinity and, consequently, the functional properties of polyesters. mdpi.com Similarly, in the production of polyurethanes, this compound can be incorporated as a chain extender or as part of a polyester polyol soft segment. d-nb.infomdpi.com The structure of the diol plays a significant role in determining the degree of micro-phase separation in polyurethanes, which in turn dictates their mechanical and thermal behavior. mdpi.com The use of biomass-derived diols, a category that can include derivatives of cyclooctane, is an active area of research aimed at producing performance-advantaged polyurethanes. rsc.org

Table 1: Influence of Diol Structure on Polymer Properties

| Polymer Type | Diol Component | Key Property Influence | Research Finding |

|---|---|---|---|

| Polyester | Cyclic Diols | Modifies crystallinity and mechanical response. | The aromatic structure in the isocyanate can induce crystalline microstructures, enhancing mechanical properties. mdpi.com |

| Polyurethane | This compound (as chain extender) | Affects micro-phase separation and viscoelasticity. mdpi.com | The molecular structure of the diol allows for fine-tuning of the dynamic viscoelasticity of the resulting polyurethane. mdpi.com |

This table provides an interactive summary of how different diol structures, including the principles applicable to this compound, can be used to tailor the properties of polyesters and polyurethanes.

The unique structural features of this compound make it a candidate for incorporation into advanced film materials where specific properties are desired. For instance, the introduction of cyclic monomers can affect the packing of polymer chains, influencing the permeability and mechanical integrity of films. Research into liquid crystalline polyurethanes has shown that the incorporation of specific structural moieties can lead to the formation of films with photomechanical properties. mdpi.com While direct studies on this compound in this specific application are not prevalent, the principles of using cyclic monomers to control polymer architecture are well-established. For example, the synthesis of polyurethanes for applications such as gas separation membranes relies on the careful selection of diol chain extenders to control morphology and permeation properties. mdpi.com

Table 2: Potential Impact of this compound on Film Properties

| Film Property | Potential Influence of this compound | Related Research Context |

|---|---|---|

| Mechanical Strength | The rigid cyclooctane ring could enhance stiffness. | Introduction of nanocrystalline cellulose (B213188) into polyurethane films increases the elastic modulus significantly. researchgate.net |

| Thermal Stability | The cyclic structure may increase the glass transition temperature. | Polyurethanes derived from biomass-based furanic monomers exhibit enhanced thermal stability. rsc.org |

| Permeability | The introduction of the bulky cyclooctane ring could alter free volume and affect gas permeation. | The morphology of polyurethane membranes, influenced by the diol component, is critical for gas permeation properties. mdpi.com |

| Shape Memory | The defined conformation of the cyclooctane ring could be leveraged in shape-memory polymers. | Poly(ester urethane) nanocomposites show tailored thermomechanical properties useful for shape-memory applications. researchgate.net |

This interactive table outlines the potential effects of incorporating this compound into advanced film materials, based on established principles from related polymer research.

Synthesis of Polyesters and Polyurethanes with Tailored Properties

Intermediates in the Synthesis of Complex Organic Molecules

The stereochemistry and reactivity of this compound make it a valuable intermediate in the synthesis of intricate organic structures. Its eight-membered ring can serve as a scaffold upon which further chemical complexity is built.

This compound and its derivatives are utilized as precursors in the synthesis of scaffolds with potential biological relevance. The cyclooctane framework can be found in a number of natural products, and synthetic routes to functionalized cyclooctanes are therefore of significant interest. For example, derivatives of cyclooctane have been used to create glycomimetics, which are molecules that mimic the structure of carbohydrates and can interfere with biological processes involving glycans. acs.org Research has demonstrated the synthesis of chondroitin (B13769445) sulfate (B86663) (CS) glycomimetics using cis-cyclooctene monomers, chosen because their less constrained scaffolds may adapt well to biological receptors. acs.org These synthetic glycopolymers are valuable tools for studying the biological functions of glycosaminoglycans (GAGs). acs.orgsci-hub.st Furthermore, functionalized eight-membered rings are common in diverse bioactive compounds, and their conformational flexibility can be advantageous for applications in medicinal chemistry. mdpi.com

Table 3: Cyclooctane Derivatives in the Synthesis of Bioactive Scaffolds

| Precursor Type | Target Scaffold/Molecule | Biological Relevance | Research Highlight |

|---|---|---|---|

| cis-Cyclooctene Monomers | Chondroitin Sulfate Glycomimetics | Modulation of cell division, inflammation, and spinal cord injury. acs.org | Synthetic glycopolymers with defined sulfation patterns were created to study glycosaminoglycan function. acs.org |

| Azido-cyclooctanetriols | Aminocyclitols | Potential as enzyme inhibitors or carbohydrate mimetics. | A synthetic approach to aminocyclooctanetriols was developed from cyclooctadiene. researchgate.net |

This interactive table summarizes the use of cyclooctane-based precursors in the synthesis of biologically relevant molecules and scaffolds.

The this compound framework is a useful starting point for the synthesis of larger macrocyclic structures and systems with inherent ring strain. The conformational preferences of the eight-membered ring can be exploited to direct the stereochemical outcome of subsequent reactions. Cyclooctyne, a highly strained and reactive species, and its derivatives like 4-cyclooctyn-1-ol, are versatile building blocks in organic synthesis. researchgate.net These strained alkynes participate in reactions such as 1,3-dipolar cycloadditions, which are fundamental to "click chemistry" and have applications in bioorthogonal conjugation. researchgate.netresearchgate.net The synthesis of these strained systems often begins with more stable cyclooctane precursors. The ability to construct macrocycles is also significant, as these structures are prevalent in natural products and have unique host-guest properties.

Table 4: Application of Cyclooctane Derivatives in Macrocycle and Strained System Synthesis

| Building Block | Target System | Synthetic Utility | Key Reaction Type |

|---|---|---|---|

| 4-Cyclooctyn-1-ol | Complex polycycles | Construction of derivatives of natural products. researchgate.net | Diels-Alder reactions, 1,3-dipolar cycloadditions. researchgate.net |

| Cyclooctyne Derivatives | Bioorthogonal probes | Labeling of biomolecules in living systems. | Strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netresearchgate.net |

| Diazido-cyclooctanediols | Triazole-containing macrocycles | Ligands for catalysis and medicinal chemistry applications. mdpi.com | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com |

This interactive table highlights the role of cyclooctane derivatives as building blocks for constructing macrocycles and strained molecules, which have significant applications in synthetic chemistry.

Precursors to Biologically Relevant Scaffolds and Glycomimetics

Ligands and Scaffolds in Catalysis Research

The stereodefined structure of this compound and its derivatives allows them to serve as scaffolds for the synthesis of chiral ligands used in asymmetric catalysis. By attaching coordinating functional groups to the cyclooctane framework, ligands can be designed to create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.

The conformational rigidity of the cyclooctane ring system can be advantageous in ligand design, as it reduces the number of accessible conformations and can lead to higher enantioselectivity in catalytic transformations. For instance, cyclooctatetraenes (COTs), which can be synthesized from cyclooctane derivatives, have been explored as ligands for transition metal catalysts. stanford.edu These ligands have shown promise in reactions such as [5+2] cycloadditions. stanford.edu Furthermore, the cyclooctane core has been incorporated into 1,2,3-triazole-containing molecules that have been investigated as ligands for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com The development of new catalyst scaffolds is an active area of research, with the goal of expanding the scope and efficiency of bioorthogonal reactions for applications in chemical biology. nih.gov